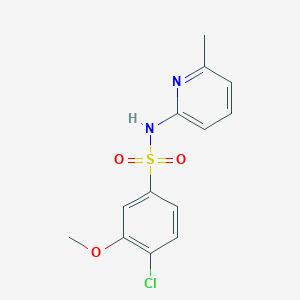

![molecular formula C15H15NO5S B497996 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 886119-88-6](/img/structure/B497996.png)

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

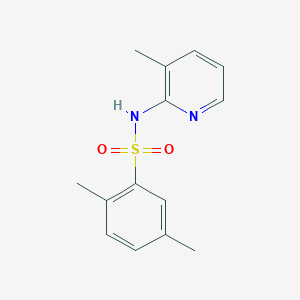

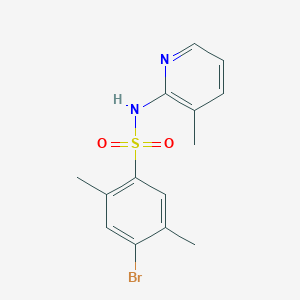

“2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C15H15NO5S . It has a molecular weight of 321.35 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol have been used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Mecanismo De Acción

Target of Action

The primary target of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is the Wnt signaling pathway . This pathway plays a crucial role in cell proliferation, particularly in cancer cells .

Mode of Action

The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It achieves this by directly interacting with β-catenin within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The affected pathway is the Wnt signaling pathway. The compound’s interaction with β-catenin leads to its degradation, which in turn disrupts the Wnt signaling pathway . This disruption can have downstream effects on cell proliferation, particularly in cancer cells where the Wnt signaling pathway is often overactive .

Pharmacokinetics

The compound’s molecular weight of 32135 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . By disrupting the Wnt signaling pathway, the compound can potentially slow down or stop the growth of cancer cells .

Propiedades

IUPAC Name |

2-[(4-methoxy-3-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-10-9-11(7-8-14(10)21-2)22(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZAIUMRPHGCLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

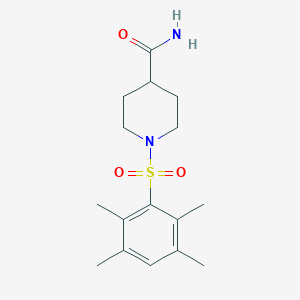

![1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497935.png)